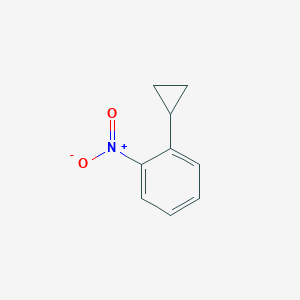

1-Cyclopropyl-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANZICVFDGMCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342828 | |

| Record name | 1-Cyclopropyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10292-65-6 | |

| Record name | 1-Cyclopropyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-2-nitrobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyclopropyl-2-nitrobenzene, a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. This document details its physicochemical and spectral properties, outlines a robust laboratory-scale synthesis protocol via the Suzuki-Miyaura cross-coupling reaction, and discusses its primary application as a precursor to 2-cyclopropylaniline, a key building block in drug discovery. The information presented is intended to equip researchers and professionals with the necessary knowledge for the effective synthesis and utilization of this compound.

Introduction

This compound, also known as (o-nitrophenyl)cyclopropane, is an aromatic nitro compound characterized by the presence of a cyclopropyl group ortho to a nitro group on a benzene ring. The unique steric and electronic properties conferred by the strained cyclopropyl ring make it an attractive scaffold in organic synthesis.[1][2] Its primary utility lies in its role as a precursor to 2-cyclopropylaniline, an important intermediate for the synthesis of various biologically active molecules. The cyclopropyl moiety is a prevalent structural motif in many pharmaceutical agents, contributing to enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles.[1][2][3] This guide provides an in-depth analysis of the synthesis and properties of this compound to facilitate its application in research and development.

Physicochemical and Spectral Properties

A summary of the key physical, chemical, and spectral properties of this compound is presented below. The data has been compiled from various chemical databases and literature sources.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | (o-Nitrophenyl)cyclopropane, 2-Cyclopropylnitrobenzene | PubChem[4] |

| CAS Number | 10292-65-6 | PubChem[4] |

| Molecular Formula | C₉H₉NO₂ | PubChem[4] |

| Molecular Weight | 163.17 g/mol | PubChem[4] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| XLogP3 | 2.8 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[4] |

| Heavy Atom Count | 12 | PubChem[4] |

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks/Signals | Source |

| ¹³C NMR | Data available | PubChem[4] |

| GC-MS | m/z Top Peak: 135 | PubChem[4] |

| IR (Vapor Phase) | Data available | PubChem[4] |

Note: While the availability of spectral data is confirmed, specific peak assignments require access to the raw spectral data from the cited sources.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.[6][7][8] The general approach involves the coupling of an ortho-halonitrobenzene with a cyclopropylboron reagent. An alternative, though often requiring harsher conditions, is the Ullmann coupling.[9]

Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling

The recommended synthesis pathway is the Suzuki-Miyaura cross-coupling of 1-bromo-2-nitrobenzene with potassium cyclopropyltrifluoroborate.

Detailed Experimental Protocol

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl halides with potassium cyclopropyltrifluoroborate.[8][10]

Materials:

-

1-Bromo-2-nitrobenzene (1.0 equiv)

-

Potassium cyclopropyltrifluoroborate (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)

-

Toluene (anhydrous)

-

Deionized water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and hotplate

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1-bromo-2-nitrobenzene (1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (3.0 equiv).

-

Solvent Addition: Add anhydrous toluene and degassed deionized water in a 10:1 ratio (v/v) to the flask via syringe. The reaction mixture should be stirred vigorously.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

The primary significance of this compound in drug development is its role as a key intermediate in the synthesis of 2-cyclopropylaniline.[11] The nitro group can be readily reduced to an amine, providing access to a valuable building block for the construction of more complex molecules.

2-Cyclopropylaniline is a versatile intermediate used in the synthesis of a variety of pharmacologically active compounds. The cyclopropyl group can impart desirable properties to drug candidates, including:

-

Enhanced Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger than those in alkyl chains, making them less susceptible to metabolic oxidation.[1]

-

Increased Potency: The rigid conformation of the cyclopropyl group can lead to more favorable binding interactions with biological targets.[1][2]

-

Modulation of Physicochemical Properties: The lipophilicity and conformational constraints of the cyclopropyl group can be used to fine-tune the solubility, permeability, and other pharmacokinetic properties of a drug molecule.[1][2]

Due to these advantageous properties, the 2-cyclopropylaniline scaffold derived from this compound is of significant interest to medicinal chemists in the design and synthesis of novel therapeutics.

Conclusion

This compound is a synthetically accessible and valuable intermediate. The Suzuki-Miyaura cross-coupling provides a reliable and efficient method for its preparation. Its primary utility lies in its conversion to 2-cyclopropylaniline, a key building block for the incorporation of the beneficial cyclopropyl moiety into drug candidates. This technical guide provides the essential information for researchers to synthesize and utilize this compound in their research and development endeavors.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. This compound | C9H9NO2 | CID 584903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. audreyli.com [audreyli.com]

- 7. Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide to 1-Cyclopropyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-2-nitrobenzene is a nitroaromatic compound containing a cyclopropyl substituent. This guide provides a comprehensive overview of its physicochemical properties, available spectroscopic data, and general reactivity. Due to the limited availability of public research on this specific molecule, this document also contextualizes its characteristics based on related compounds and functional group chemistry. While computed data for its physical and chemical properties are available, experimental values for key parameters such as melting and boiling points remain largely unreported in the literature. Similarly, specific biological activities and detailed synthetic protocols are not extensively documented. This guide summarizes the existing information and highlights areas where further research is needed to fully characterize this compound for potential applications in drug development and other scientific fields.

Chemical and Physical Properties

General Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | PubChem[1][2] |

| Molecular Weight | 163.17 g/mol | PubChem[1][2] |

| CAS Number | 10292-65-6 | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[2] |

Computed Physicochemical Data

The following table summarizes the computationally predicted physicochemical properties of this compound. These values are derived from computational models and may differ from experimental results.

| Property | Computed Value | Source |

| XLogP3 | 2.8 | PubChem[2] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[2], Guidechem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2], Guidechem[1] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 163.063328530 Da | PubChem[2] |

| Monoisotopic Mass | 163.063328530 Da | PubChem[2], Guidechem[1] |

| Complexity | 183 | PubChem[2] |

Experimental Physicochemical Data

As of the latest literature review, specific experimental data for the melting point, boiling point, density, and solubility of this compound are not available. For context, the related compound, nitrobenzene, is a liquid at room temperature with a melting point of 5.7 °C and a boiling point of 210.8 °C.[3] Nitrobenzene is sparingly soluble in water but soluble in many organic solvents.[3]

Spectroscopic Data

Spectroscopic data for this compound is available in various databases, providing the basis for its structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR data for this compound are available through spectral databases. These spectra are crucial for confirming the arrangement of protons and carbon atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry data, including GC-MS, is available for this compound.[2] This data is essential for determining the molecular weight and fragmentation pattern of the molecule.

Infrared (IR) Spectroscopy

Vapor-phase IR spectra for this compound have been documented.[2] The IR spectrum provides information about the functional groups present in the molecule, such as the nitro group and the aromatic ring.

Synthesis and Reactivity

Synthesis

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (General Concept):

A general procedure would involve the careful addition of a nitrating agent (a mixture of nitric acid and sulfuric acid) to cyclopropylbenzene at a controlled temperature. The reaction typically yields a mixture of ortho and para isomers due to the ortho-para directing effect of the cyclopropyl group. The isomers would then be separated and purified using techniques such as column chromatography.

Reactivity

The reactivity of this compound is dictated by its three main components: the benzene ring, the cyclopropyl group, and the nitro group.

-

Benzene Ring: The benzene ring is susceptible to electrophilic aromatic substitution. The cyclopropyl group is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. The interplay of these two substituents will govern the regioselectivity of further substitutions.

-

Cyclopropyl Group: The cyclopropyl ring is strained and can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or metal catalysts.

-

Nitro Group: The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. This reduction can be achieved using various reagents, such as catalytic hydrogenation or metal-acid combinations.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activities of this compound. However, the biological activities of related compounds containing cyclopropane rings are diverse and well-documented. Cyclopropane-containing molecules have shown a wide range of biological effects, including enzymatic inhibition and antimicrobial, antiviral, and antitumor activities.[4][5] The presence of the nitroaromatic moiety also suggests potential for bioreductive activation, a mechanism exploited in some hypoxia-activated prodrugs. Further research is required to determine if this compound exhibits any significant biological effects.

Due to the lack of data on its biological activity and mechanism of action, a signaling pathway diagram cannot be constructed at this time.

Logical Relationship of Properties and Potential Applications

The physicochemical properties and functional groups of this compound suggest potential, though currently unexplored, applications. The following diagram illustrates the logical flow from its chemical features to hypothetical areas of interest for research and development.

Caption: Conceptual diagram of this compound's potential.

Conclusion

This compound is a compound with well-defined computed physicochemical properties and available spectroscopic data for its characterization. However, a significant gap exists in the literature concerning its experimental physical properties, a detailed synthesis protocol, and, most notably, its biological activities. The presence of the cyclopropyl and nitroaromatic moieties suggests potential for interesting chemical reactivity and possible applications in medicinal chemistry and materials science. This guide serves as a summary of the current knowledge and a call for further experimental investigation to unlock the full potential of this molecule.

References

Spectroscopic Profile of 1-Cyclopropyl-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-cyclopropyl-2-nitrobenzene. The information presented herein has been compiled from various sources to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, analysis, and drug development.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₉H₉NO₂ Molecular Weight: 163.17 g/mol [1] CAS Number: 10292-65-6[1]

The structure of this compound, characterized by a nitro-substituted benzene ring attached to a cyclopropyl group, is a key determinant of its spectroscopic properties. The electron-withdrawing nature of the nitro group and the strained three-membered ring of the cyclopropyl substituent significantly influence the chemical environment of the constituent atoms, which is reflected in its NMR, IR, and MS spectra.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons.

-

Aromatic Protons: The four protons on the benzene ring will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The ortho-substitution pattern will lead to a complex splitting pattern, likely a series of multiplets.

-

Cyclopropyl Protons: The protons of the cyclopropyl group will be observed in the upfield region. The methine proton (CH) directly attached to the benzene ring is expected to be a multiplet. The four methylene protons (CH₂) of the cyclopropyl ring will likely appear as two distinct multiplets due to their diastereotopic nature.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Based on available data for similar structures, the following chemical shift regions are anticipated.[1]

| Carbon Atom | Expected Chemical Shift (ppm) |

| C (Aromatic, attached to NO₂) | 148 - 152 |

| C (Aromatic, attached to cyclopropyl) | 135 - 140 |

| CH (Aromatic) | 120 - 135 |

| CH (Cyclopropyl) | 15 - 25 |

| CH₂ (Cyclopropyl) | 5 - 15 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the vibrational frequencies of its functional groups. A vapor-phase IR spectrum is available, though specific peak values are not detailed in readily accessible sources.[1] Key expected absorption bands include:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Cyclopropyl C-H | Stretch | ~3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. GC-MS data for this compound indicates the following significant peaks.[1]

| m/z | Relative Intensity | Possible Fragment |

| 163 | - | [M]⁺ (Molecular Ion) |

| 135 | Top Peak | [M-NO]⁺ |

| 91 | 2nd Highest | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 3rd Highest | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

While specific experimental details for the acquisition of the referenced data are not available, the following are general protocols typically employed for the spectroscopic analysis of nitroaromatic compounds.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum would be recorded on a spectrometer operating at a standard frequency (e.g., 300, 400, or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

IR Spectroscopy

For a vapor-phase IR spectrum, a small amount of the liquid sample would be injected into a heated gas cell within an FTIR spectrometer. The spectrum is recorded as the infrared beam passes through the vaporized sample. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) and analyzed directly.

Gas Chromatography-Mass Spectrometry (GC-MS)

The sample would be injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Logical Relationships and Structure

The chemical structure of this compound dictates the observed spectroscopic data. The following diagram illustrates the key structural features and their expected influence on the spectra.

Caption: Key structural components of this compound and their corresponding spectroscopic signatures.

References

An In-depth Technical Guide to 1-Cyclopropyl-2-nitrobenzene (CAS 10292-65-6)

Disclaimer: Publicly available scientific literature lacks specific experimental data, biological activity studies, and detailed signaling pathway analysis for 1-Cyclopropyl-2-nitrobenzene (CAS 10292-65-6). Therefore, this guide provides a comprehensive summary of its known chemical properties and presents representative experimental protocols and potential biological pathways based on studies of structurally related nitroaromatic compounds. This information is intended for research and development purposes and should be adapted and validated as necessary.

Chemical Information

This compound is a nitroaromatic compound with a cyclopropyl substituent. The presence of the nitro group, a strong electron-withdrawing group, and the strained cyclopropyl ring suggests potential for unique chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10292-65-6 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | (o-Nitrophenyl)cyclopropane, 2-Cyclopropyl-1-nitrobenzene | [1] |

| Canonical SMILES | C1CC1C2=CC=CC=C2--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C9H9NO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 | [1] |

| InChIKey | VANZICVFDGMCIU-UHFFFAOYSA-N | [1] |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 163.063328530 g/mol | [1] |

| Monoisotopic Mass | 163.063328530 g/mol | [1] |

| Topological Polar Surface Area | 45.8 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 183 | [1] |

Representative Experimental Protocols

The following protocols are generalized from methods used for similar nitroaromatic compounds and should be optimized for this compound.

2.1. Synthesis: Electrophilic Nitration (Hypothetical)

A common method for synthesizing nitroaromatic compounds is through electrophilic aromatic substitution.[2]

-

Reaction: Cyclopropylbenzene + HNO₃ / H₂SO₄ → this compound + 1-Cyclopropyl-4-nitrobenzene + H₂O

-

Procedure:

-

Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C.

-

Slowly add cyclopropylbenzene to the cooled acid mixture with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting ortho and para isomers using column chromatography.

-

2.2. Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment of the molecule. The aromatic protons will appear in the downfield region, while the cyclopropyl protons will be in the upfield region.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used for complete structural assignment.[3]

-

-

Mass Spectrometry (MS):

-

To confirm the molecular weight and fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[4]

-

2.3. Biological Evaluation: Cytotoxicity Assay (Representative Protocol)

The cytotoxicity of nitroaromatic compounds is often evaluated using cell-based assays.[5][6]

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Line: A relevant cancer cell line (e.g., HeLa, HepG2) or a non-cancerous cell line (e.g., HEK293).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Potential Signaling Pathways and Mechanisms of Action

While no specific signaling pathways have been elucidated for this compound, the biological activity of nitroaromatic compounds is often linked to their bioreduction.[7][8]

The nitro group can be reduced by cellular reductases to form a nitro anion radical. In the presence of oxygen, this radical can transfer an electron to molecular oxygen to generate a superoxide radical, regenerating the parent nitro compound in a process called redox cycling. This leads to the generation of reactive oxygen species (ROS), causing oxidative stress. Under hypoxic conditions, further reduction can lead to the formation of nitroso and hydroxylamine intermediates that can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity.[9]

Some nitro-fatty acids have been shown to activate the KEAP1-NRF2 and Heat Shock Response (HSR) pathways, which are involved in cellular stress responses.[10] It is plausible that this compound or its metabolites could modulate similar stress-response pathways.

Mandatory Visualizations

References

- 1. search.lib.uconn.edu [search.lib.uconn.edu]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of stress signaling pathways by nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Cyclopropyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 1-cyclopropyl-2-nitrobenzene, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document outlines the established experimental and computational protocols used to determine the structure and conformation of similar small organic molecules. A detailed, illustrative case study based on computational modeling is presented to predict the key structural parameters and conformational preferences of this compound. This guide is intended to serve as a practical resource for researchers engaged in the design and development of novel molecules incorporating the cyclopropyl-nitrobenzene scaffold.

Introduction

The spatial arrangement of atoms and the conformational flexibility of a molecule are critical determinants of its physicochemical properties, biological activity, and suitability as a drug candidate. This compound combines the unique electronic and steric properties of a cyclopropyl group with the electron-withdrawing nature of a nitro group on an aromatic ring. Understanding the three-dimensional structure and conformational landscape of this molecule is paramount for predicting its interactions with biological targets and for its rational modification in drug design.

The primary conformational flexibility in this compound arises from the rotation around two key single bonds: the bond connecting the cyclopropyl group to the benzene ring and the bond between the nitro group and the benzene ring. The interplay of steric hindrance and electronic effects governs the preferred orientations of these substituents.

This guide details the state-of-the-art experimental and computational methodologies for elucidating such structural features.

Experimental Protocols for Structural Elucidation

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) provides the most definitive determination of the three-dimensional structure of a molecule in the solid state.[1] This technique can precisely measure bond lengths, bond angles, and dihedral angles.

Protocol:

-

Crystallization: High-quality single crystals of this compound are grown. A common method is slow evaporation of a saturated solution.[2][3] A suitable solvent would be one in which the compound is moderately soluble, such as ethanol or a mixture of hexane and ethyl acetate. The solution is filtered to remove dust particles and allowed to stand undisturbed in a loosely covered vial for several days to weeks.[3]

-

Data Collection: A suitable crystal (typically > 0.1 mm in all dimensions) is selected and mounted on a goniometer.[4] The crystal is then placed in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[4]

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, often using direct methods. An initial model of the molecule is built and then refined against the experimental data to obtain the final structure with high precision.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about through-space proximity of protons, which is invaluable for determining the preferred conformation in solution.[5][6]

Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. The sample should be free of paramagnetic impurities. For NOESY experiments on small molecules, dissolved oxygen should be removed by the freeze-pump-thaw method to enhance the quality of the data.[7]

-

1D NMR Spectra Acquisition: Standard ¹H and ¹³C NMR spectra are acquired to assign all the proton and carbon signals of the molecule.

-

2D NOESY/ROESY Spectra Acquisition: A 2D NOESY or ROESY spectrum is acquired. For small molecules (MW < 500), NOESY is generally the preferred technique.[6] The mixing time is a crucial parameter and should be optimized; a typical starting value for a small molecule is between 0.5 and 1.5 seconds.[8]

-

Data Analysis: Cross-peaks in the NOESY/ROESY spectrum indicate protons that are close in space (typically < 5 Å).[7] The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. By analyzing the pattern of NOE cross-peaks, particularly between the protons of the cyclopropyl ring and the aromatic protons, the preferred orientation of the cyclopropyl group relative to the benzene ring can be deduced.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions that are present in the solid or liquid state.[9]

Protocol:

-

Sample Introduction: The this compound sample is heated to produce a sufficient vapor pressure (typically 10⁻³ to 10⁻⁴ mbar) and introduced into a high-vacuum chamber through a nozzle.[10][11]

-

Electron Diffraction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas stream. The electrons are scattered by the molecules, producing a diffraction pattern of concentric rings.[9]

-

Data Collection: The diffraction pattern is recorded on a detector, such as a photographic plate or a CCD camera.[12]

-

Data Analysis: The radial distribution of the scattered electrons is analyzed to determine the internuclear distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be obtained.[9]

Computational Modeling and Conformational Analysis

Computational chemistry provides a powerful means to investigate the structure and conformational energetics of molecules.[13] Here, we present a hypothetical computational study of this compound based on established methodologies.

Disclaimer: The following quantitative data is illustrative and has been generated for this guide based on expected values from computational models. It is intended to demonstrate the type of data obtained from such an analysis and should not be considered as experimentally verified results.

Computational Protocol

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A conformational search is performed to identify low-energy conformers. This is achieved by systematically rotating the dihedral angles τ₁ (C2-C1-C_cyclopropyl-H) and τ₂ (C1-C2-N-O).

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using Density Functional Theory (DFT) with a suitable functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G* or a larger basis set like 6-311+G(d,p).[14][15][16]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.

Predicted Molecular Structure

The key structural parameters for the predicted lowest energy conformer of this compound are summarized in the table below.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C_ar-C_ar | 1.39 - 1.41 | |

| C_ar-C_cp | 1.51 | |

| C_cp-C_cp | 1.50 - 1.52 | |

| C_ar-N | 1.47 | |

| N-O | 1.22 | |

| Bond Angles (°) | ||

| C_ar-C_ar-C_ar | 118 - 122 | |

| C_ar-C_ar-C_cp | 120 - 123 | |

| C_ar-C_ar-N | 118 - 121 | |

| C_ar-N-O | 117 - 119 | |

| O-N-O | 123 - 125 |

Table 1: Predicted key bond lengths and angles for the lowest energy conformer of this compound.

Conformational Analysis

The two primary rotational degrees of freedom are the dihedral angle of the cyclopropyl group (τ₁) and the nitro group (τ₂).

Cyclopropyl Group Orientation: The cyclopropyl group can adopt two main conformations relative to the benzene ring: "bisected" and "perpendicular". In the bisected conformation, the C-H bond of the cyclopropyl methine proton lies in the plane of the benzene ring. In the perpendicular conformation, this bond is perpendicular to the plane of the ring. Due to steric interactions with the ortho-nitro group, the bisected conformation is expected to be significantly more stable.

Nitro Group Orientation: The nitro group tends to be coplanar with the benzene ring to maximize resonance stabilization. However, steric hindrance from the adjacent cyclopropyl group may cause a slight out-of-plane rotation.

The predicted relative energies of the key conformers are presented in the table below.

| Conformer | τ₁ (C2-C1-C_cp-H) | τ₂ (C1-C2-N-O) | Relative Energy (kcal/mol) | Population (%) |

| A (Bisected) | ~0° | ~15° | 0.00 | 95.8 |

| B (Perpendicular) | ~90° | ~15° | 2.50 | 1.2 |

| C (Bisected, rotated NO₂) | ~0° | ~90° | 4.50 | <0.1 |

Table 2: Predicted relative energies and populations of the major conformers of this compound at 298.15 K.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the conformational analysis.

Caption: Molecular graph of this compound.

Caption: Workflow for computational conformational analysis.

References

- 1. rigaku.com [rigaku.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. How To [chem.rochester.edu]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. acdlabs.com [acdlabs.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. NOESY and EXSY [chem.ch.huji.ac.il]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. "Turning density functional theory calculations into molecular mechanic" by Christopher A. Myers [scholarsarchive.library.albany.edu]

- 14. 5.3.3 Types of basis sets and their uses [studfile.net]

- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Nitro Group in 1-Cyclopropyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitro group in 1-Cyclopropyl-2-nitrobenzene, a molecule of interest in synthetic and medicinal chemistry. The presence of both a strained cyclopropyl ring and an electron-withdrawing nitro group on an aromatic core imparts unique chemical properties and potential for diverse functionalization. This document details key reactions, experimental protocols, and potential applications relevant to drug discovery and development.

Core Reactivity: Reduction of the Nitro Group

The most fundamental and widely utilized transformation of the nitro group in this compound is its reduction to the corresponding amine, 2-cyclopropylaniline. This aniline derivative serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. Several methods can be employed for this reduction, each with its own advantages in terms of yield, selectivity, and functional group tolerance.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Experimental Protocol: Catalytic Hydrogenation of this compound

-

Reaction: this compound is dissolved in a suitable solvent, such as methanol or ethanol.

-

Catalyst: A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

-

Hydrogen Source: The reaction mixture is subjected to a hydrogen atmosphere, typically using a hydrogen balloon or a Parr hydrogenator.

-

Conditions: The reaction is typically stirred at room temperature until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield 2-cyclopropylaniline.

Metal-Mediated Reductions

Classical reduction methods using metals in acidic media are also effective for the conversion of this compound to 2-cyclopropylaniline.

Experimental Protocol: Reduction with Iron in Acidic Medium (Béchamp Reduction)

-

Reagents: Iron powder is activated by washing with hydrochloric acid. This compound is dissolved in a mixture of ethanol and water.

-

Reaction: The iron powder and an acidic component, such as ammonium chloride or acetic acid, are added to the solution of the nitroarene.

-

Conditions: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is made basic with an aqueous solution of sodium carbonate or sodium hydroxide. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-cyclopropylaniline. This method is advantageous due to the use of inexpensive and environmentally benign reagents.[1][2][3][4]

Experimental Protocol: Reduction with Tin(II) Chloride

-

Reagents: this compound is dissolved in a solvent such as ethanol or ethyl acetate.

-

Reaction: An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added to the solution.

-

Conditions: The reaction mixture is typically heated to reflux.

-

Work-up: Upon completion, the reaction is cooled and the pH is adjusted to be basic by the addition of a saturated sodium bicarbonate solution or sodium hydroxide. The resulting tin salts are filtered off, and the product is extracted from the filtrate with an organic solvent. The organic extracts are then dried and concentrated to afford 2-cyclopropylaniline.

| Reduction Method | Reagents | Typical Solvents | General Yields (for nitroarenes) |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Ethanol | High to Quantitative[5][6] |

| Iron Reduction | Fe, NH₄Cl or HCl/AcOH | Ethanol/Water | Good to Excellent[2][4][7] |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Good to High |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). The nitro group, particularly when positioned ortho or para to a leaving group, can stabilize the negatively charged Meisenheimer complex intermediate, thus facilitating the substitution.[8][9]

While there are no specific examples of SNAr reactions on this compound in the provided search results, we can infer its reactivity based on analogous systems. For a reaction to occur, a suitable leaving group, such as a halogen, must be present on the ring, typically ortho or para to the nitro group. The cyclopropyl group's electronic influence, which has some π-character, may also affect the reaction rate and regioselectivity.

Hypothetical SNAr Reaction Workflow

Caption: Hypothetical workflow for an SNAr reaction on a substituted this compound.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. Therefore, further electrophilic substitution on the aromatic ring of this compound is expected to be difficult and would likely occur at the positions meta to the nitro group (positions 4 and 6). The cyclopropyl group is generally considered an ortho, para-director. The interplay between these two groups would determine the ultimate regioselectivity of such a reaction, though the deactivating effect of the nitro group would be dominant.

Potential Applications in Drug Development

The 2-cyclopropylaniline core, readily accessible from this compound, is a valuable scaffold in medicinal chemistry. The cyclopropyl group is a well-recognized bioisostere for a phenyl ring or a gem-dimethyl group and can impart several favorable properties to a drug candidate, including:

-

Increased Potency: The rigid nature of the cyclopropyl ring can lock the molecule in a bioactive conformation, leading to enhanced binding affinity to the target protein.

-

Improved Metabolic Stability: The C-H bonds of a cyclopropyl group are generally more resistant to metabolic oxidation compared to those in alkyl chains.

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and solubility.

-

Novel Intellectual Property: The incorporation of this motif can lead to new chemical entities with unique patentability.

Derivatives of cyclopropylamine have found applications in the development of pharmaceuticals, including antidepressants and antiviral agents, as well as in agrochemicals.[10] While no specific signaling pathways involving this compound or its immediate derivatives were identified in the search results, the 2-cyclopropylaniline scaffold represents a promising starting point for the design of novel bioactive compounds.

Logical Relationship in Drug Discovery

Caption: The logical progression from this compound to a potential drug candidate.

References

- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. 2-cyclopropylaniline;CAS No.:3158-73-4 [chemshuttle.com]

- 6. research.abo.fi [research.abo.fi]

- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

A Technical Guide to the Stability and Storage of 1-Cyclopropyl-2-nitrobenzene

This document provides a comprehensive overview of the stability and recommended storage conditions for 1-Cyclopropyl-2-nitrobenzene (CAS No. 10292-65-6). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is an organic compound featuring a cyclopropyl group attached to a nitro-substituted benzene ring.[1][2] The presence of the electron-withdrawing nitro group and the strained cyclopropyl ring influences its chemical reactivity and stability.[3][4][5]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 1-Chloro-2-nitrobenzene (Analogue) | Nitrobenzene (Analogue) |

| Molecular Formula | C₉H₉NO₂[2][6] | C₆H₄ClNO₂ | C₆H₅NO₂ |

| Molecular Weight | 163.17 g/mol [2] | 157.56 g/mol | 123.06 g/mol |

| Appearance | - | Yellow Solid[7] | - |

| Melting Point | - | 31 - 34 °C[7][8] | 5.7 °C |

| Boiling Point | - | 246 °C[7][8] | 210.9 °C |

| Flash Point | - | 124 °C[7] | 88 °C |

| Vapor Pressure | - | <0.1 mbar @ 20 °C[7] | 0.3 hPa @ 20 °C |

| XLogP3 | 2.8[2] | - | - |

| Topological Polar Surface Area | 45.8 Ų[6] | - | - |

Note: Specific experimental data for this compound is limited. Data for analogous compounds are provided for reference.

Chemical Stability and Reactivity

The product is expected to be chemically stable under standard ambient conditions (room temperature).[8] However, nitroaromatic compounds as a class are known for their reactivity and potential hazards. The electron-withdrawing nature of the nitro group makes the benzene ring resistant to oxidative degradation but susceptible to nucleophilic attack.[3]

Key Stability Considerations:

-

Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can be initiated by various reducing agents or catalytic processes. This can lead to the formation of corresponding amines or other reduced nitrogen species.

-

Cyclopropyl Ring Strain: The cyclopropyl group, while generally stable, is a strained ring system. Under certain conditions, such as in the presence of strong acids or transition metal catalysts, it can undergo ring-opening reactions.[4]

-

Incompatible Materials: Avoid contact with strong bases, strong acids, strong oxidizing agents, and reducing agents.[7][9]

-

Hazardous Decomposition Products: Upon thermal decomposition, hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) may be released.[7][9]

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound and ensure laboratory safety. The following recommendations are based on guidelines for hazardous and reactive chemicals.[10][11][12]

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[7][13] | To minimize thermal degradation and vaporization. |

| Atmosphere | Keep container tightly closed.[7][8] Consider storage under an inert atmosphere (e.g., nitrogen) for long-term stability. | To prevent contact with atmospheric moisture and oxygen, which could participate in degradation reactions. |

| Ventilation | Store in a well-ventilated area.[7][8][13] | To prevent the accumulation of potentially harmful vapors. |

| Container | Use original, suitable, and closed containers.[9][11] | To ensure compatibility and prevent leaks or contamination. |

| Segregation | Store separately from incompatible materials such as strong bases, acids, and oxidizing/reducing agents.[7][9][10] | To prevent hazardous reactions. |

| Light Exposure | Protect from direct sunlight and other heat sources.[11] | To prevent photolytic degradation. |

| Security | Store locked up or in an area accessible only to qualified or authorized persons.[8] | Due to the potential toxicity of nitroaromatic compounds. |

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7][8]

-

Avoid inhalation of dust, vapors, or mists.[14]

-

Wash hands and any exposed skin thoroughly after handling.[7][8]

Diagrams and Workflows

The following diagrams illustrate the logical workflow for stability assessment and the potential degradation pathways for this compound.

Caption: Logical workflow for assessing the stability of a chemical compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C9H9NO2 | CID 584903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Cyclopropyl-2-nitronaphthalene | 1802080-61-0 | Benchchem [benchchem.com]

- 5. quora.com [quora.com]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. weizmann.ac.il [weizmann.ac.il]

- 13. echemi.com [echemi.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

Literature Review of 1-Cyclopropyl-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-2-nitrobenzene is a small molecule of interest in organic synthesis and medicinal chemistry. Its structure, featuring a cyclopropyl group attached to a nitro-substituted benzene ring, presents a unique combination of steric and electronic properties. The cyclopropyl moiety, a common pharmacophore, can impart favorable characteristics such as increased potency, metabolic stability, and altered pharmacokinetic profiles to drug candidates. The nitroaromatic system, a versatile synthetic handle, can be readily transformed into a variety of other functional groups, making this compound a potentially valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from publicly available chemical databases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | PubChem[1] |

| Molecular Weight | 163.17 g/mol | PubChem[1] |

| CAS Number | 10292-65-6 | Guidechem[2] |

| Appearance | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

| Calculated LogP | 2.8 | PubChem[1] |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature, plausible synthetic routes can be inferred from established methodologies for the formation of aryl-cyclopropane bonds. The most likely approaches involve palladium-catalyzed cross-coupling reactions.

Logical Workflow for Synthesis

Caption: General workflow for palladium-catalyzed synthesis.

Experimental Protocols (General Methodologies)

1. Suzuki-Miyaura Cross-Coupling Reaction

This reaction would involve the coupling of a 2-halonitrobenzene (e.g., 2-bromo- or 2-iodonitrobenzene) with cyclopropylboronic acid or a derivative thereof.

-

General Procedure: To a solution of the 2-halonitrobenzene and cyclopropylboronic acid in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixtures), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are added. The reaction mixture is heated under an inert atmosphere until completion. After cooling, the reaction is worked up by extraction and purified by chromatography to yield this compound.

2. Negishi Cross-Coupling Reaction

This method would utilize an organozinc reagent, such as cyclopropylzinc bromide, in reaction with a 2-halonitrobenzene.

-

General Procedure: Cyclopropylzinc bromide is either prepared in situ from cyclopropylmagnesium bromide and zinc bromide or used as a pre-formed solution. This organozinc reagent is then added to a solution of the 2-halonitrobenzene and a palladium catalyst (e.g., Pd(dba)₂, PdCl₂(dppf)) with a suitable phosphine ligand (e.g., SPhos, XPhos) in an anhydrous solvent like THF or DME. The reaction is typically carried out at room temperature or with gentle heating. Work-up and purification would be similar to the Suzuki-Miyaura coupling.

Chemical Reactions of this compound

The primary reactive sites on this compound are the nitro group and the aromatic ring.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline, which is a key transformation for introducing an amino functionality.

Caption: Reduction of the nitro group.

-

General Procedure: this compound can be dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent, such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron powder in the presence of an acid (Fe/HCl or Fe/NH₄Cl), is then added. The reaction is stirred at room temperature or with heating until the starting material is consumed. After filtration of the catalyst or work-up of the reaction mixture, 2-cyclopropylaniline can be isolated.

Biological Activity

There is currently no specific information in the peer-reviewed literature detailing the biological activity of this compound. However, the structural motifs present in the molecule suggest potential areas for investigation.

-

Nitroaromatic Compounds: Many nitroaromatic compounds exhibit a range of biological activities, including antimicrobial and cytotoxic effects. This activity is often linked to the enzymatic reduction of the nitro group within cells, leading to the formation of reactive nitroso and hydroxylamino intermediates that can cause cellular damage.

-

Cyclopropane-Containing Compounds: The cyclopropyl group is a well-established pharmacophore found in numerous approved drugs. Its inclusion can enhance binding to biological targets, improve metabolic stability by blocking sites of metabolism, and favorably alter the physicochemical properties of a molecule.

Given the lack of direct biological data for this compound, its primary current value in a drug discovery context is as a synthetic intermediate for the preparation of more complex molecules that can then be screened for biological activity. The reduction of the nitro group to an amine, for example, provides a key starting point for the synthesis of a wide array of derivatives.

Conclusion

This compound is a molecule with potential as a building block in synthetic and medicinal chemistry. While detailed experimental protocols for its synthesis and specific data on its biological activity are not widely reported, its synthesis can be reasonably achieved through standard cross-coupling methodologies. The presence of both a cyclopropyl group and a readily transformable nitro group makes it an attractive starting material for the generation of compound libraries for drug discovery screening. Further research is needed to fully characterize the reactivity and biological profile of this compound and its derivatives.

References

Methodological & Application

Synthesis of 4-Cyclopropylindoles from 1-Cyclopropyl-2-nitrobenzene: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the synthesis of substituted indoles is a cornerstone of medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals. A particularly efficient method for the synthesis of 7-substituted indoles, which can be adapted for 4-substituted analogues, is the Bartoli indole synthesis. This document provides detailed application notes and protocols for the synthesis of 4-cyclopropylindoles from 1-cyclopropyl-2-nitrobenzene, a valuable precursor for novel therapeutic agents.

The presence of a cyclopropyl group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, potency, and cell permeability. The synthesis of indoles bearing a cyclopropyl moiety at the 4-position is therefore of considerable interest in drug discovery. The Bartoli indole synthesis offers a direct and versatile route to these valuable compounds.

Principle of the Reaction

The Bartoli indole synthesis involves the reaction of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent to form the corresponding indole.[1] The ortho-substituent, in this case, the cyclopropyl group, is crucial for the success of the reaction as it facilitates a key[1][1]-sigmatropic rearrangement step in the reaction mechanism.[1] Typically, three equivalents of the vinyl Grignard reagent are required for the complete conversion of the nitroarene starting material.[1]

Experimental Protocols

General Protocol for the Synthesis of 4-Cyclopropyl-1H-indole

This protocol is based on established procedures for the Bartoli indole synthesis with other ortho-substituted nitroarenes.

Materials:

-

This compound

-

Vinylmagnesium bromide solution (e.g., 1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle/cooling bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: Under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: The reaction mixture is cooled to a low temperature, typically between -78 °C and -40 °C, using a dry ice/acetone or a suitable cooling bath.

-

Addition of Grignard Reagent: Vinylmagnesium bromide solution (3.0 - 3.5 eq) is added dropwise to the cooled solution of the nitroarene via a dropping funnel over a period of 30-60 minutes, maintaining the low temperature.

-

Reaction: The reaction mixture is stirred at the low temperature for a specified time, typically 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is deemed complete, it is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while maintaining a low temperature.

-

Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-cyclopropyl-1H-indole.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Quantitative Data Summary

The following table provides a hypothetical summary of the expected quantitative data for the synthesis of 4-cyclopropyl-1H-indole based on typical yields for the Bartoli indole synthesis. Actual results may vary and require optimization.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount (mg or mL) | Yield (%) |

| This compound | 163.17 | 1.0 | 1.0 | 163 mg | - |

| Vinylmagnesium Bromide (1.0 M) | - | 3.0 - 3.5 | 3.0 - 3.5 | 3.0 - 3.5 mL | - |

| 4-Cyclopropyl-1H-indole | 157.21 | - | - | - | 50 - 70* |

*Hypothetical yield range based on similar reactions. Optimization is required.

Reaction Workflow and Mechanism

The workflow for the synthesis of 4-cyclopropyl-1H-indole can be visualized as a straightforward sequence of steps.

References

The Strategic Role of 1-Cyclopropyl-2-nitrobenzene in the Synthesis of Bioactive Molecules

For Immediate Release

[City, State] – [Date] – 1-Cyclopropyl-2-nitrobenzene is emerging as a critical precursor in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its unique structure, featuring a strained cyclopropyl ring adjacent to a versatile nitro group, provides a gateway to a diverse range of complex molecular architectures. This application note details the utility of this compound as a key starting material, focusing on its conversion to 2-cyclopropylaniline and subsequent elaboration into valuable quinoline scaffolds.

The primary application of this compound lies in its reduction to 2-cyclopropylaniline. This transformation is a crucial step, as the resulting aniline is a versatile intermediate for the construction of heterocyclic systems that are prevalent in medicinal chemistry. The presence of the cyclopropyl moiety is of particular significance, as this small, rigid ring system is known to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates.[1]

This document provides detailed protocols for the synthesis of 2-cyclopropylaniline from this compound and its subsequent use in well-established named reactions for the synthesis of quinoline derivatives.

Application Notes

This compound serves as a cornerstone for the synthesis of a variety of organic compounds, most notably 2-cyclopropylaniline. The strategic importance of this conversion is underscored by the utility of 2-cyclopropylaniline as a building block in the synthesis of substituted quinolines, a class of heterocyclic compounds with a broad spectrum of biological activities.

Key Synthetic Pathway:

The central synthetic route involves a two-step process:

-

Reduction of this compound: The nitro group is reduced to an amine, yielding 2-cyclopropylaniline. This can be achieved through various methods, including catalytic hydrogenation or chemical reduction.

-

Quinoline Synthesis: The resulting 2-cyclopropylaniline is then employed in classic quinoline syntheses such as the Skraup, Friedländer, and Combes reactions to generate cyclopropyl-substituted quinolines.

The incorporation of the cyclopropyl group can significantly impact the biological activity of the final molecule by introducing conformational rigidity and improving binding interactions with biological targets.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropylaniline via Catalytic Hydrogenation

This protocol describes the reduction of this compound to 2-cyclopropylaniline using palladium on carbon (Pd/C) as a catalyst.

Materials:

-

This compound

-

Palladium on carbon (5% or 10% Pd)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrazine hydrate or a hydrogen source (H₂ gas)

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Carefully add 5% or 10% Pd/C catalyst (typically 5-10 mol% of Pd).

-

If using hydrazine hydrate, add it dropwise to the reaction mixture (typically 2-10 equivalents). Alternatively, if using hydrogen gas, the reaction should be set up in a hydrogenation apparatus under a hydrogen atmosphere (typically 1-4 atm).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 2-cyclopropylaniline.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | 5% or 10% Pd/C | [2][3] |

| Hydrogen Source | H₂ gas or Hydrazine Hydrate | [2][4] |

| Solvent | Methanol or Ethanol | [2] |

| Temperature | Room Temperature to 80 °C | [2] |

| Reaction Time | 1 - 6 hours | [2] |

| Yield | >90% (Typical) | [2] |

Protocol 2: Synthesis of Cyclopropyl-Substituted Quinolines via Named Reactions

The following are generalized protocols for the synthesis of quinolines from 2-cyclopropylaniline using the Skraup, Friedländer, and Combes reactions.

The Skraup synthesis produces quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent.[5][6]

Materials:

-

2-Cyclopropylaniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrobenzene (as an oxidizing agent)

-

Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of 2-cyclopropylaniline (1.0 eq) and glycerol (3.0-4.0 eq).

-

Add nitrobenzene (as the oxidizing agent, ~1.2 eq). Ferrous sulfate can be added to control the exothermicity of the reaction.

-

Heat the mixture, typically to 130-160 °C, for several hours.[7] The reaction is highly exothermic and should be monitored carefully.

-

After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., NaOH solution).

-

The product is typically isolated by steam distillation or extraction with an organic solvent.

-

Purification is achieved by column chromatography or recrystallization.

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8]

Materials:

-

2-Cyclopropylaniline (if first converted to the corresponding o-aminoaryl ketone)

-

A compound with a reactive α-methylene group (e.g., acetaldehyde, acetylacetone)

-

Acid or base catalyst (e.g., H₂SO₄, NaOH, piperidine)

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

Combine 2-cyclopropyl-substituted o-aminoaryl ketone (1.0 eq) and the carbonyl compound with a reactive methylene group (1.0-2.0 eq) in a suitable solvent.

-

Add the acid or base catalyst.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete as monitored by TLC.

-

After cooling, the product may precipitate or can be isolated by extraction.

-

Purify the product by recrystallization or column chromatography.

The Combes synthesis is the acid-catalyzed condensation of an aniline with a β-diketone.[9][10]

Materials:

-

2-Cyclopropylaniline

-

β-Diketone (e.g., acetylacetone)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

Procedure:

-

Mix 2-cyclopropylaniline (1.0 eq) with the β-diketone (1.0-1.5 eq).

-

Slowly add the acid catalyst (e.g., H₂SO₄ or PPA) while cooling the mixture.

-

Heat the reaction mixture, typically to 100-120 °C, for a few hours.

-

After cooling, pour the mixture onto ice and neutralize with a base.

-

The resulting precipitate is collected by filtration, or the product is extracted with an organic solvent.

-

Purify by column chromatography or recrystallization.

Quantitative Data for Quinoline Syntheses (Illustrative):

| Reaction | Reactants | Catalyst/Conditions | Yield |

| Skraup | 2-Cyclopropylaniline, Glycerol | H₂SO₄, Nitrobenzene, Heat | 50-70% (Typical) |

| Friedländer | 2-Amino-cyclopropylphenyl ketone, Acetylacetone | Base (e.g., NaOH), Heat | 60-85% (Typical) |

| Combes | 2-Cyclopropylaniline, Acetylacetone | H₂SO₄, Heat | 70-90% (Typical) |

Note: Yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Reaction Mechanisms Involving 1-Cyclopropyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key reaction mechanisms involving 1-cyclopropyl-2-nitrobenzene, a versatile building block in medicinal chemistry and organic synthesis. The unique electronic and steric properties imparted by the cyclopropyl group influence the reactivity of the nitroarene system, making it a subject of interest in the development of novel therapeutics and functional materials.

Introduction

This compound is an aromatic compound featuring a cyclopropyl substituent ortho to a nitro group. The cyclopropyl group, with its strained three-membered ring and significant s-character in its C-H bonds, can electronically interact with the benzene ring. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The primary reaction mechanism of significant synthetic utility for this compound is the reduction of the nitro group to form 2-cyclopropylaniline. This transformation is a critical step in the synthesis of various pharmacologically active molecules.

Core Reaction Mechanism: Reduction to 2-Cyclopropylaniline

The most fundamental and widely utilized reaction of this compound is the reduction of the nitro group to an amine, yielding 2-cyclopropylaniline. This transformation is pivotal as 2-cyclopropylaniline is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Several methods can achieve this reduction, with catalytic hydrogenation being one of the most common and efficient.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds through the adsorption of the nitroarene and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group.

Reaction Scheme:

Caption: Catalytic hydrogenation of this compound.

Mechanism Overview:

The precise mechanism on the catalyst surface is complex and involves several intermediates. A plausible pathway involves the following steps:

-

Adsorption: Both this compound and hydrogen gas adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: Molecular hydrogen dissociates into reactive hydrogen atoms on the palladium surface.

-

Stepwise Reduction: The nitro group is sequentially reduced by the adsorbed hydrogen atoms, likely proceeding through nitroso and hydroxylamine intermediates.

-

Amine Formation: The final reduction step yields the amino group.

-

Desorption: The product, 2-cyclopropylaniline, desorbs from the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is a representative procedure for the reduction of a nitroarene using palladium on carbon and hydrogen gas.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or Methanol)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Standard glassware for hydrogenation (e.g., Parr shaker or a flask with a balloon)

-

Rotary evaporator

Procedure:

-